molecular formula C12H13NO B11907550 2-(Aminomethyl)-1-methoxynaphthalene

2-(Aminomethyl)-1-methoxynaphthalene

Cat. No.: B11907550
M. Wt: 187.24 g/mol
InChI Key: YZPIDRJCEOIAQH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a methoxy group (-OCH3) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methoxynaphthalene typically involves the reaction of 1-methoxynaphthalene with formaldehyde and ammonia or an amine under acidic or basic conditions. One common method is the Mannich reaction, where 1-methoxynaphthalene reacts with formaldehyde and an amine in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The choice of catalyst, reaction temperature, and pressure are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(Aminomethyl)-1-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methoxynaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1-naphthol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Aminomethyl)-1-naphthylamine: Contains an additional amino group.

    1-Methoxy-2-naphthaldehyde: Similar methoxy group but with an aldehyde functional group.

Uniqueness

2-(Aminomethyl)-1-methoxynaphthalene is unique due to the combination of its aminomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(1-methoxynaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3

InChI Key

YZPIDRJCEOIAQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CN

Origin of Product

United States

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